molecular formula C37H41P B14894559 dicyclohexyl-[2-[2-(4-methylphenyl)-6-phenylphenyl]phenyl]phosphane

dicyclohexyl-[2-[2-(4-methylphenyl)-6-phenylphenyl]phenyl]phosphane

Cat. No.: B14894559
M. Wt: 516.7 g/mol
InChI Key: QUHSOABHZRCIAC-UHFFFAOYSA-N
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Description

Dicyclohexyl-[2-[2-(4-methylphenyl)-6-phenylphenyl]phenyl]phosphane is an organophosphorus compound known for its unique structural properties and applications in various chemical reactions. This compound is characterized by the presence of a phosphine group attached to a complex aromatic system, making it a valuable ligand in transition metal catalysis.

Properties

Molecular Formula

C37H41P

Molecular Weight

516.7 g/mol

IUPAC Name

dicyclohexyl-[2-[2-(4-methylphenyl)-6-phenylphenyl]phenyl]phosphane

InChI

InChI=1S/C37H41P/c1-28-24-26-30(27-25-28)34-22-13-21-33(29-14-5-2-6-15-29)37(34)35-20-11-12-23-36(35)38(31-16-7-3-8-17-31)32-18-9-4-10-19-32/h2,5-6,11-15,20-27,31-32H,3-4,7-10,16-19H2,1H3

InChI Key

QUHSOABHZRCIAC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=CC(=C2C3=CC=CC=C3P(C4CCCCC4)C5CCCCC5)C6=CC=CC=C6

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dicyclohexyl-[2-[2-(4-methylphenyl)-6-phenylphenyl]phenyl]phosphane typically involves the reaction of dicyclohexylphosphine with a suitable aryl halide under specific conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where dicyclohexylphosphine reacts with an aryl boronic acid or ester in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve large-scale palladium-catalyzed reactions, utilizing continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products, often involving inert atmospheres and controlled temperatures .

Chemical Reactions Analysis

Types of Reactions

Dicyclohexyl-[2-[2-(4-methylphenyl)-6-phenylphenyl]phenyl]phosphane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Dicyclohexyl-[2-[2-(4-methylphenyl)-6-phenylphenyl]phenyl]phosphane is widely used in scientific research due to its role as a ligand in transition metal catalysis. Its applications include:

    Chemistry: Used in the synthesis of complex organic molecules through cross-coupling reactions.

    Biology: Investigated for its potential in bioconjugation and labeling of biomolecules.

    Medicine: Explored for its role in drug development and synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of fine chemicals and materials.

Mechanism of Action

The mechanism by which dicyclohexyl-[2-[2-(4-methylphenyl)-6-phenylphenyl]phenyl]phosphane exerts its effects involves its function as a ligand. It donates its lone pair of electrons on the phosphorus atom to a vacant orbital on the transition metal, forming a coordinate covalent bond. This interaction stabilizes the metal center and facilitates various catalytic processes, including oxidative addition, reductive elimination, and transmetalation .

Comparison with Similar Compounds

Similar Compounds

  • Dicyclohexyl(2,4,6-triisopropylphenyl)phosphine
  • Dicyclohexyl(2-methylphenyl)phosphine
  • Dicyclohexyl(2-phenanthren-9-ylphenyl)phosphane

Uniqueness

Dicyclohexyl-[2-[2-(4-methylphenyl)-6-phenylphenyl]phenyl]phosphane is unique due to its specific aromatic substitution pattern, which imparts distinct electronic and steric properties. These properties make it particularly effective in certain catalytic applications, where other similar compounds may not perform as well .

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